Diphenyleneiodonium sulfate

Solubility Formulation Salt Selection

Diphenyleneiodonium sulfate is the definitive broad-spectrum, irreversible inhibitor of NADPH oxidases (NOX1–5, DUOX1/2) and nitric oxide synthases (iNOS/eNOS). Unlike chloride salts, the sulfate formulation offers superior aqueous solubility (~1 mg/mL) for artifact-free cell culture dosing. With complete NOX1–4 ablation at 10 µM and nanomolar potency (IC50 ~300 nM in HT-29 cells), it is the essential benchmark for redox biology, inflammation, and oncology research. Verify target engagement with the industry’s reference DPI.

Molecular Formula C24H16I2O4S
Molecular Weight 327.13
CAS No. 4510-83-2
Cat. No. B1139676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyleneiodonium sulfate
CAS4510-83-2
SynonymsDPI Sulfate
Molecular FormulaC24H16I2O4S
Molecular Weight327.13
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C12H8I.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-5(2,3)4/h2*1-8H;(H2,1,2,3,4)/q2*+1;/p-2
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyleneiodonium Sulfate (CAS 4510-83-2) – Procurement-Relevant Profile for Flavin Enzyme Inhibition


Diphenyleneiodonium sulfate (DPI sulfate) is a cell-permeable, irreversible inhibitor of flavin-dependent enzymes, including NADPH oxidases (NOX1–5, DUOX1/2), nitric oxide synthases (iNOS, eNOS), and mitochondrial complex I [1]. It acts via electron abstraction from the reduced flavin cofactor to form covalent phenyl radical adducts, resulting in broad-spectrum blockade of reactive oxygen species (ROS) generation [2]. As the sulfate salt of the widely utilized diphenyleneiodonium (DPI) cation, this formulation serves as a fundamental tool compound for probing flavoenzyme function in redox biology, inflammation, and cancer research [3].

Why Substituting Diphenyleneiodonium Sulfate with Alternative Salts or Analogs Compromises Experimental Reproducibility


The simple substitution of diphenyleneiodonium sulfate with other DPI salts or analogs is not scientifically equivalent. The sulfate salt possesses distinct aqueous solubility and solution stability profiles (approximately 1 mg/mL in water, with requirement for gentle heating) that differ markedly from the chloride salt , which exhibits higher solubility in DMSO but negligible solubility in water . Additionally, analog compounds such as di-2-thienyliodonium (DTI) demonstrate significantly reduced growth inhibitory potency (10- to 100-fold) and distinct cytotoxicity profiles relative to DPI [1], while newer NOX inhibitors like GKT137831 and VAS2870 exhibit improved isoform selectivity but reduced overall potency against certain NOX isoforms [2]. These differences have profound implications for experimental dosing, solvent compatibility, and biological interpretation.

Diphenyleneiodonium Sulfate – Quantitative Head-to-Head Comparative Evidence for Procurement Decisions


Diphenyleneiodonium Sulfate vs. Chloride Salt: Aqueous Solubility and Solution Handling Differentiation

Diphenyleneiodonium sulfate exhibits defined aqueous solubility of 1 mg/mL (sparingly soluble) with a melting point of 296–298°C, and requires gentle heating for complete dissolution . In direct contrast, the chloride salt (CAS 4673-26-1) is essentially insoluble in water and necessitates dissolution in DMSO (up to 13 mg/mL at 25°C) . This fundamental difference dictates solvent selection: the sulfate salt is suitable for aqueous-based assays where DMSO may interfere with cellular function, while the chloride salt mandates organic solvent compatibility. The sulfate salt's aqueous solubility profile avoids potential DMSO-associated artifacts in sensitive cellular or enzymatic assays.

Solubility Formulation Salt Selection

DPI vs. Di-2-Thienyliodonium (DTI): Differential Growth Inhibition and Cytostatic Potency in Tumor Cell Panels

In the NCI60 tumor cell line panel, diphenyleneiodonium (DPI) exhibits substantially greater growth inhibitory potency than its structural analog di-2-thienyliodonium (DTI). DPI demonstrated GI50 (50% growth inhibition) and TGI (total growth inhibition) values ranging from 10 nM to 10 µM, whereas DTI required concentrations of 1 µM to 100 µM to achieve comparable effects [1]. Notably, both compounds generated cytotoxic outcomes at similar concentration ranges (IC50: 10 µM to 100 µM), indicating that the differential efficacy resides primarily in cytostatic rather than cytotoxic mechanisms [1]. This 10- to 100-fold potency advantage positions DPI as the preferred tool for probing NOX-dependent proliferative signaling.

NADPH Oxidase Cancer Growth Inhibition

DPI vs. Apocynin: Differential Potency and Target Engagement in NADPH Oxidase Inhibition

Diphenyleneiodonium inhibits macrophage nitric oxide synthase with an IC50 of 50–150 nM [1], whereas apocynin, a commonly used alternative NADPH oxidase inhibitor, exhibits an IC50 of 10 µM in cell-free NADPH oxidase assays . This represents approximately a 100-fold difference in potency. Critically, apocynin requires activation by peroxidases to exert inhibitory effects, rendering it inactive in cells lacking such enzymes (e.g., smooth muscle cells) [2]. In contrast, DPI acts directly and irreversibly on flavin cofactors, ensuring consistent target engagement across diverse cell types. These mechanistic and potency differences make DPI the more reliable choice for experiments requiring robust and uniform NOX inhibition, particularly in peroxidase-deficient systems.

NADPH Oxidase Inflammation ROS

Off-Target Profile: DPI Exhibits Potent Inhibition of Cholinesterases, Distinct from Alternative NOX Inhibitors

Diphenyleneiodonium is a potent inhibitor of both acetylcholinesterase (IC50 ~8 µM) and butyrylcholinesterase (IC50 ~0.6 µM) via a reversible, mixed non-competitive mechanism [1]. Importantly, these inhibitory effects are not shared by apocynin or Src inhibitors PP1/PP2, demonstrating that DPI's cholinesterase activity is independent of NADPH oxidase signaling [1]. This off-target profile is a critical consideration for experimental design, as DPI may confound studies involving cholinergic neurotransmission or smooth muscle contraction. For researchers requiring high specificity for NADPH oxidases, alternative agents such as GKT137831 or VAS2870 offer improved selectivity but with trade-offs in potency and isoform coverage [2].

Off-Target Selectivity Cholinesterase

NOX Isoform Selectivity: DPI Exhibits Broad-Spectrum Inhibition Compared to Isoform-Selective Alternatives

Diphenyleneiodonium inhibits NOX1 with an IC50 of 0.17 µM in HT29 cells and demonstrates 100% inhibition of NOX2, NOX3, and NOX4 at 10 µM [1]. In contrast, GKT136901 exhibits selectivity for NOX1 and NOX4 over NOX2, while DPI inhibits all tested NOX isoforms with comparable potency [2]. For experimental systems requiring complete ablation of all NOX-mediated ROS production, DPI's pan-NOX inhibitory profile is advantageous. However, for studies requiring isoform-specific interrogation, agents like GKT137831 (NOX1/NOX4 dual inhibitor, Ki: 110 nM/140 nM) or ML171 (NOX1-selective) are preferred . The broad-spectrum nature of DPI makes it an essential positive control for validating NOX-dependent phenotypes.

NADPH Oxidase Isoform Selectivity Pan-NOX Inhibition

DPI vs. Novel Iodonium Analogs: Relative Potency in NOX-Dependent Cancer Cell Models

A 2017 study synthesizing 36 DPI analogs evaluated their inhibitory activity in HT-29 colon cancer cells, which depend on NOX for proliferation. DPI inhibited HT-29 cell growth with an IC50 of approximately 300 nM, while novel analogs NSC 740104, NSC 734428, and NSC 751140 exhibited enhanced potency with IC50 values of 50 nM, 74 nM, and 148 nM, respectively [1]. This demonstrates that while certain analogs surpass DPI in potency, DPI remains the reference standard against which new inhibitors are benchmarked. Furthermore, DPI and four analogs strongly inhibited ROS production with nanomolar potency in a concentration-dependent manner [1]. For procurement decisions, DPI serves as the essential control compound when evaluating next-generation NOX inhibitors.

NADPH Oxidase Colon Cancer Analogs

Diphenyleneiodonium Sulfate – Optimal Research and Industrial Use Cases Based on Quantitative Evidence


Pan-NADPH Oxidase Inhibition for ROS-Dependent Phenotype Validation

In experimental systems requiring complete ablation of ROS generation from all NOX isoforms, DPI sulfate is the optimal choice due to its broad-spectrum inhibitory profile [1]. The compound demonstrates 100% inhibition of NOX1–4 at 10 µM, serving as an essential positive control for validating NOX-dependent phenotypes in cellular and biochemical assays. Researchers investigating inflammation, host defense, or redox signaling should utilize DPI as the reference inhibitor against which isoform-selective agents are compared. The aqueous solubility of the sulfate salt facilitates use in cell culture media without DMSO-associated artifacts .

Flavoprotein Mechanistic Studies Requiring Irreversible, Covalent Inhibition

DPI's unique mechanism of action—electron abstraction from reduced flavin cofactors to form covalent phenyl radical adducts—makes it an indispensable tool for probing flavoenzyme function [1]. The irreversible, time- and temperature-dependent nature of inhibition enables washout experiments to assess recovery kinetics and target residence time. This property distinguishes DPI from reversible inhibitors like apocynin, which require peroxidase-mediated activation and exhibit lower potency (IC50 10 µM vs. 50–150 nM for DPI) . The sulfate salt's defined aqueous solubility (1 mg/mL) supports reproducible solution preparation for enzymatic assays .

Cancer Cell Line Studies of NOX1-Dependent Proliferation and Migration

For investigations of NOX1-driven colon cancer cell proliferation, DPI sulfate is the established reference compound. In HT-29 colon cancer cells, DPI inhibits growth with an IC50 of ~300 nM and suppresses ROS production at nanomolar concentrations [1]. Compared to its analog DTI, DPI exhibits 10- to 100-fold greater cytostatic potency (GI50/TGI: 10 nM–10 µM vs. 1 µM–100 µM) in the NCI60 tumor cell line panel . Researchers developing novel NOX1 inhibitors should include DPI as the benchmark control to validate target engagement and assess relative potency improvements [1].

Nitric Oxide Synthase (NOS) Inhibition Studies in Macrophages and Endothelium

DPI potently inhibits inducible NOS (iNOS) and endothelial NOS (eNOS) with IC50 values of 50 nM and 0.3 µM, respectively [1]. In functional assays, DPI blocks acetylcholine-induced vasorelaxation of rabbit aortic rings with an IC50 of 300 nM, an effect that persists for at least 2 hours after washout . This irreversible inhibition profile is ideal for studies examining the role of NOS-derived nitric oxide in vascular biology, inflammation, and host defense. The sulfate salt's compatibility with aqueous buffers enables direct addition to tissue bath systems without vehicle-related artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyleneiodonium sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.